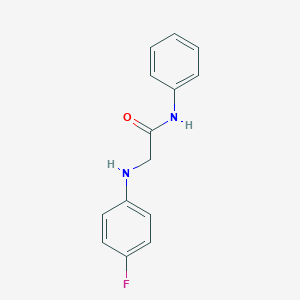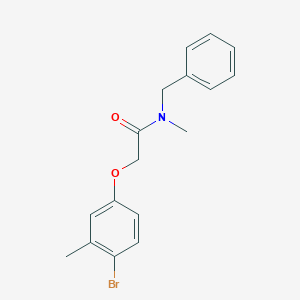![molecular formula C18H15N3O B241711 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile, also known as TAK-779, is a potent and selective antagonist of the chemokine receptor CCR5. This molecule has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. In
Mécanisme D'action
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile works by binding to the CCR5 receptor and preventing the binding of its natural ligands, such as the chemokines RANTES, MIP-1α, and MIP-1β. This prevents the recruitment of immune cells to sites of inflammation, reducing inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to inhibit the entry of HIV into target cells, as the virus requires the CCR5 receptor to enter cells.
Biochemical and Physiological Effects
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to reduce the viral load in preclinical models of HIV, and has been tested in clinical trials for its potential use in the treatment of HIV. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to have minimal toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile is its potency and selectivity for the CCR5 receptor, making it a useful tool for studying the role of this receptor in inflammation and disease. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. One area of interest is the potential use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in the treatment of other inflammatory diseases, such as psoriasis and asthma. Another area of interest is the development of more potent and selective CCR5 antagonists, which could have improved efficacy and fewer side effects. Finally, the use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in combination with other drugs, such as antiretroviral therapy for HIV, could lead to improved outcomes for patients.
Méthodes De Synthèse
The synthesis of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile involves a series of steps, starting with the preparation of 3-amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2,4-dicyanopyridine to yield 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. The overall yield of this synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. The chemokine receptor CCR5 is involved in the recruitment of immune cells to sites of inflammation, and blocking this receptor can reduce inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to be a potent and selective antagonist of CCR5, and has been tested in preclinical models of HIV and other inflammatory diseases.
Propriétés
Nom du produit |
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-22-13-6-4-12(5-7-13)15-8-14(11-2-3-11)16(9-19)18(21)17(15)10-20/h4-8,11H,2-3,21H2,1H3 |
Clé InChI |
PRBXKDGZUYHJIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)


![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
